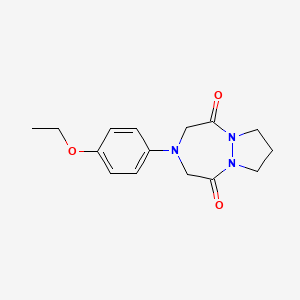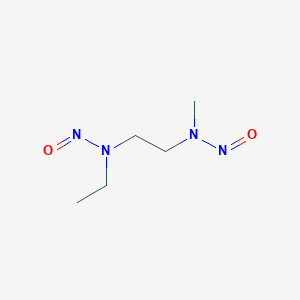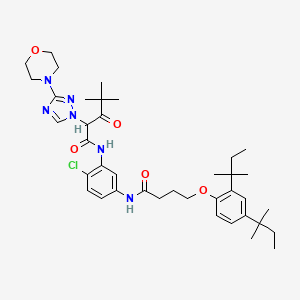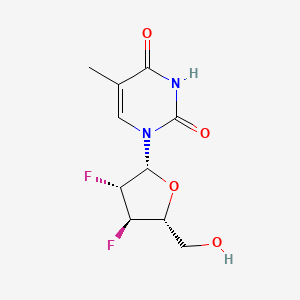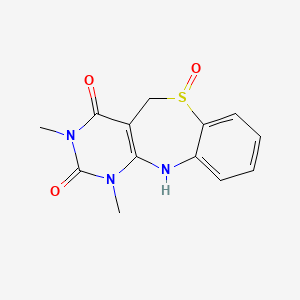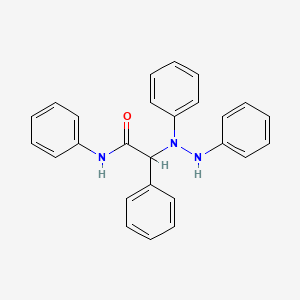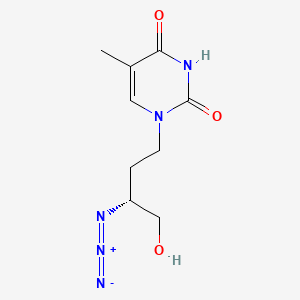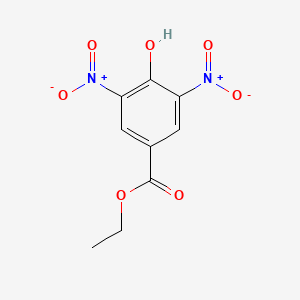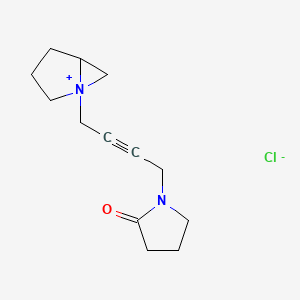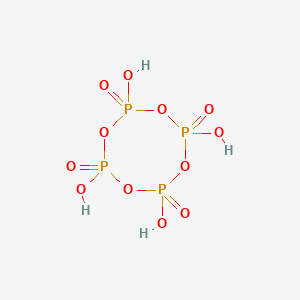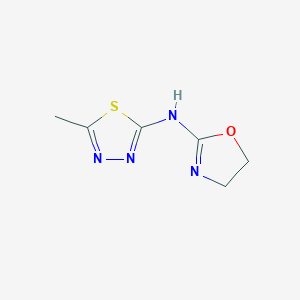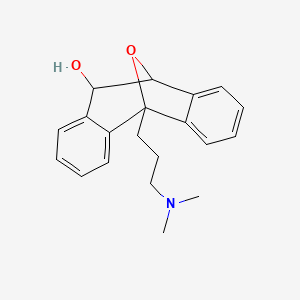
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an impurity in the synthesis of certain antidepressant drugs, such as amitriptyline and nortriptyline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol involves several steps. One common method starts with dibenzosuberone, which undergoes a series of reactions including alkylation with 3-chloro-N,N-dimethylpropylamine . The reaction conditions typically involve the use of solvents like DMSO or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its role as an impurity in antidepressant drugs and its potential impact on drug efficacy and safety.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions can influence the pharmacokinetics and pharmacodynamics of related drugs, such as amitriptyline .
Comparación Con Compuestos Similares
Similar Compounds
Amitriptyline: A tricyclic antidepressant with a similar structure but different pharmacological properties.
Nortriptyline: Another tricyclic antidepressant, closely related to amitriptyline.
Dibenzosuberone: A precursor in the synthesis of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol.
Uniqueness
This compound is unique due to its specific structural features and its role as an impurity in the synthesis of antidepressant drugs. Its presence can affect the purity and efficacy of the final pharmaceutical product, making it an important compound for quality control and research .
Propiedades
Número CAS |
5154-95-0 |
|---|---|
Fórmula molecular |
C20H23NO2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propyl]-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-8-ol |
InChI |
InChI=1S/C20H23NO2/c1-21(2)13-7-12-20-16-10-5-3-8-14(16)18(22)19(23-20)15-9-4-6-11-17(15)20/h3-6,8-11,18-19,22H,7,12-13H2,1-2H3 |
Clave InChI |
QYDFQGAINLZXRW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC12C3=CC=CC=C3C(C(O1)C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


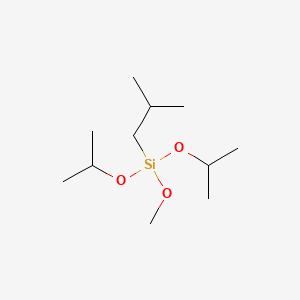
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
